![molecular formula C31H22ClN3 B2932840 1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 477887-19-7](/img/structure/B2932840.png)

1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

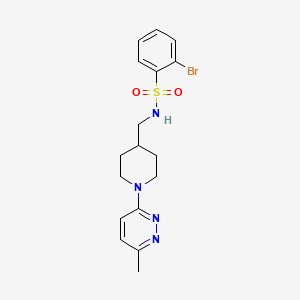

This compound is a type of Schiff base, which are stable imines containing a C=N bond . Schiff bases are generally bi- or tridentate ligands capable of forming very stable complexes with metal ions . They are prepared by condensation of aliphatic or aromatic primary amine with carbonyl compounds .

Synthesis Analysis

Schiff bases are formed easily from the reaction of the carbonyl group of the aldehydes or ketones with primary amines, often catalyzed by acids . The specific synthesis process for this compound would depend on the starting materials and conditions used.Chemical Reactions Analysis

Schiff bases, including this compound, have the ability to stabilize metal ions in different oxidation states . The presence of the basic donor N atom and the stability of the imine function render Schiff bases as the most favored ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, Schiff bases are stable compounds with a C=N bond .科学的研究の応用

Synthesis of Pyrrole Derivatives

Pyrrole derivatives have been synthesized through various reactions, demonstrating the versatility and reactivity of these compounds in organic chemistry. For example, novel series of pyrrole derivatives showing promising antimicrobial activity were synthesized via the Paal-knorr Condensation, highlighting an efficient approach to developing compounds with less side effects and potent biological activities (Shaikh et al., 2021). Similarly, the synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile provides insights into novel synthetic pathways for creating complex molecules (Petrova et al., 2023).

Antimicrobial and Antitubercular Activities

The pyrrole derivatives synthesized have been evaluated for their antimicrobial and antitubercular activities, demonstrating the potential of these compounds in addressing resistance and side effects associated with existing treatments. Studies have found novel pyrrole derivatives with significant anti-tubercular activity, offering insights into new therapeutic options against H37RV bacteria (Uthale, 2014).

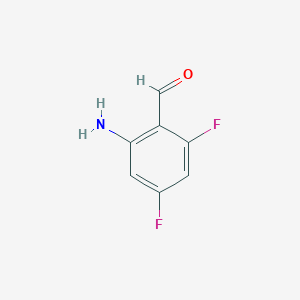

Molecular Docking and Synthesis of Pyridine Derivatives

Further research into pyridine and fused pyridine derivatives, starting from specific pyridine-carbonitriles, has been conducted to explore their potential biological effects. These studies include molecular docking to predict interactions with target proteins and in vitro screenings for antimicrobial and antioxidant activity, underscoring the broad applicability of these compounds in medicinal chemistry (Flefel et al., 2018).

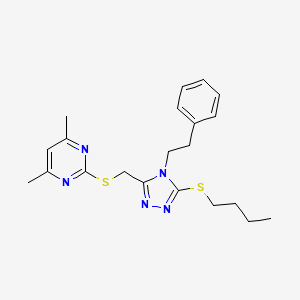

Novel Synthetic Routes and Characterizations

Innovative synthetic routes have been developed for the creation of phenyl-substituted pyridines and related compounds, demonstrating the continued evolution of synthetic organic chemistry in creating complex molecules with potential therapeutic applications. These studies not only focus on the synthesis but also on the structural characterization of new compounds, offering a foundation for future drug development efforts (Tyndall et al., 1988).

作用機序

特性

IUPAC Name |

1-benzyl-2-[(E)-(4-chlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22ClN3/c32-27-18-16-23(17-19-27)21-34-31-28(20-33)29(25-12-6-2-7-13-25)30(26-14-8-3-9-15-26)35(31)22-24-10-4-1-5-11-24/h1-19,21H,22H2/b34-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFLOIQMVBGDEG-KEIPNQJHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2N=CC3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2/N=C/C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2932758.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932759.png)

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2932762.png)

![N-(3,4-dimethoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2932765.png)

![2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2932767.png)

![Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2932774.png)

![6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride](/img/structure/B2932777.png)